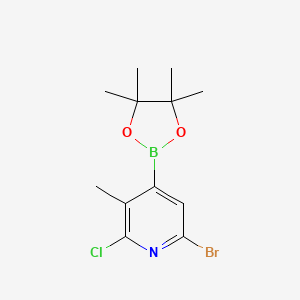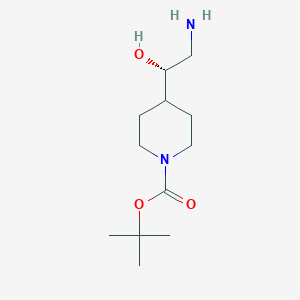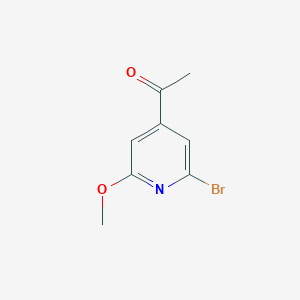
5-Bromoquinoline-8-carbaldehyde oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromoquinoline-8-carbaldehyde oxime: is a chemical compound with the molecular formula C10H6BrNO . It is derived from 5-Bromoquinoline-8-carbaldehyde, which is known for its applications in proteomics research . The compound is characterized by the presence of a bromine atom at the 5th position and an oxime group at the 8th position of the quinoline ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoquinoline-8-carbaldehyde oxime typically involves the reaction of 5-Bromoquinoline-8-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting reaction parameters and using advanced purification techniques.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 5-Bromoquinoline-8-carbaldehyde amine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 5-Bromoquinoline-8-carbaldehyde oxime is used as a building block in the synthesis of heterocyclic compounds. It serves as a precursor for the formation of various quinoline derivatives, which are important in medicinal chemistry .
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands. Its derivatives have shown potential in modulating biological pathways and are investigated for their therapeutic properties .
Medicine: The compound’s ability to interact with specific molecular targets makes it a valuable candidate for drug discovery .
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and chemical manufacturing .
作用机制
The mechanism of action of 5-Bromoquinoline-8-carbaldehyde oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the compound can modulate signaling pathways by binding to receptor sites, leading to altered cellular responses .
相似化合物的比较
5-Bromoquinoline-8-carbaldehyde: The parent compound, which lacks the oxime group.
8-Quinolinecarboxaldehyde: A similar compound without the bromine atom.
5-Bromo-8-formylquinoline: Another derivative with a formyl group instead of an oxime group.
Uniqueness: 5-Bromoquinoline-8-carbaldehyde oxime stands out due to the presence of both the bromine atom and the oxime group. This combination imparts unique chemical reactivity and biological activity, making it a versatile compound for various applications in research and industry .
属性
分子式 |
C10H7BrN2O |
|---|---|
分子量 |
251.08 g/mol |
IUPAC 名称 |
(NE)-N-[(5-bromoquinolin-8-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H7BrN2O/c11-9-4-3-7(6-13-14)10-8(9)2-1-5-12-10/h1-6,14H/b13-6+ |
InChI 键 |
KPUNUPJPDZATGH-AWNIVKPZSA-N |
手性 SMILES |
C1=CC2=C(C=CC(=C2N=C1)/C=N/O)Br |
规范 SMILES |
C1=CC2=C(C=CC(=C2N=C1)C=NO)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4'-(Ethoxycarbonyl)-[2,2'-bipyridine]-4-carboxylic acid](/img/structure/B12954682.png)






![5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12954728.png)

